molecular formula C13H15NO B079226 Carbostyril, 1,3-dimethyl-4-ethyl- CAS No. 15112-97-7

Carbostyril, 1,3-dimethyl-4-ethyl-

Cat. No. B079226
CAS RN: 15112-97-7
M. Wt: 201.26 g/mol
InChI Key: OCIMGLNGQNDLND-UHFFFAOYSA-N
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Description

Carbostyril, 1,3-dimethyl-4-ethyl-, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the carbostyril family, which is known for its diverse biological activities. Carbostyril, 1,3-dimethyl-4-ethyl-, has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism Of Action

The mechanism of action of carbostyril, 1,3-dimethyl-4-ethyl-, is not fully understood. However, it has been suggested that it may act as a modulator of the cholinergic system, which is involved in cognitive function. It may also act as an inhibitor of oxidative stress, which is implicated in the development of neurodegenerative diseases.

Biochemical And Physiological Effects

Carbostyril, 1,3-dimethyl-4-ethyl-, has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to reduce the production of reactive oxygen species, which are implicated in oxidative stress. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.

Advantages And Limitations For Lab Experiments

Carbostyril, 1,3-dimethyl-4-ethyl-, has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under a wide range of conditions, making it suitable for use in various assays. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.

Future Directions

There are several future directions for research on carbostyril, 1,3-dimethyl-4-ethyl-. One area of interest is in the development of novel therapeutic agents for the treatment of neurodegenerative diseases. Another area of interest is in the study of its potential as an antioxidant and anti-inflammatory agent. Further research is also needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
In conclusion, carbostyril, 1,3-dimethyl-4-ethyl-, is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential and to develop novel therapeutic agents based on its properties.

Synthesis Methods

Carbostyril, 1,3-dimethyl-4-ethyl-, can be synthesized using various methods, including the reaction of 1,3-dimethyl-4-ethylbenzene with chloroacetyl chloride, followed by cyclization with sodium hydroxide. Another method involves the reaction of 1,3-dimethyl-4-ethylbenzene with acetic anhydride, followed by cyclization with concentrated hydrochloric acid. These methods have been optimized to produce high yields of pure carbostyril, 1,3-dimethyl-4-ethyl-.

Scientific Research Applications

Carbostyril, 1,3-dimethyl-4-ethyl-, has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of pharmacology, where it has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

15112-97-7

Product Name

Carbostyril, 1,3-dimethyl-4-ethyl-

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-ethyl-1,3-dimethylquinolin-2-one

InChI

InChI=1S/C13H15NO/c1-4-10-9(2)13(15)14(3)12-8-6-5-7-11(10)12/h5-8H,4H2,1-3H3

InChI Key

OCIMGLNGQNDLND-UHFFFAOYSA-N

SMILES

CCC1=C(C(=O)N(C2=CC=CC=C21)C)C

Canonical SMILES

CCC1=C(C(=O)N(C2=CC=CC=C21)C)C

Other CAS RN

15112-97-7

Origin of Product

United States

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